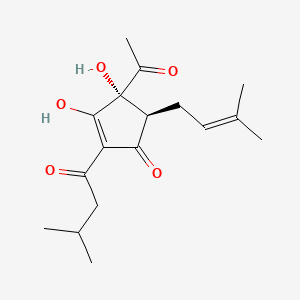
CBZ-NEURAMINIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CBZ-NEURAMINIC ACID is a compound that involves the combination of neuraminic acid and a carbobenzyloxy (Cbz) group . Neuraminic acid is an acidic amino sugar with a backbone formed by nine carbon atoms . The Cbz group is commonly used in organic chemistry as a protecting group for amines .
Synthesis Analysis
The synthesis of neuraminic acid derivatives like CBZ-NEURAMINIC ACID typically involves enzymatic processes . A model describing the complete enzyme-catalyzed synthesis of N-acetylneuraminic acid (Neu5Ac) from N-acetyl-D-glucosamine (GlcNAc) includes the combined reaction steps of epimerization from GlcNAc to N-acetyl-D-mannosamine (ManNAc) and the aldol condensation of ManNAc with sodium pyruvate yielding Neu5Ac .
Molecular Structure Analysis
The molecular structure of CBZ-NEURAMINIC ACID is complex, with a molecular formula of C17H23NO10 . It has been found that CBZ can form cocrystals with other compounds, which can affect its conformation .
Chemical Reactions Analysis
The chemical reactions involved in the formation of CBZ-NEURAMINIC ACID are complex. The protection of amines using reagents like Boc2O, CBzCl, and FMOC-Cl is a common process in organic chemistry . These carbamates can be removed using acid (e.g., trifluoroacetic acid for Boc), catalytic hydrogenation (Pd-C, H2 for the CBz group), or basic conditions (piperidine for FMOC) respectively .
Safety And Hazards
Direcciones Futuras
Future research could focus on improving the enzymatic synthesis of NeuAc, which is a key component of CBZ-NEURAMINIC ACID . Strategies could include optimizing reaction conditions, using mathematical and computational simulations for process optimization, enzyme engineering to make enzymes more efficient, and the use of tags and chaperones to increase enzyme solubility .
Propiedades
Número CAS |
17367-66-7 |
|---|---|
Nombre del producto |
CBZ-NEURAMINIC ACID |
Fórmula molecular |
C17H23NO10 |
Peso molecular |
401.368 |
Nombre IUPAC |
(4R,5R)-2,4-dihydroxy-5-(phenylmethoxycarbonylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H23NO10/c19-7-11(21)13(22)14-12(10(20)6-17(26,28-14)15(23)24)18-16(25)27-8-9-4-2-1-3-5-9/h1-5,10-14,19-22,26H,6-8H2,(H,18,25)(H,23,24)/t10-,11-,12-,13-,14?,17?/m1/s1 |
Clave InChI |
VCJMRAULUCGTMS-FGSGVHPWSA-N |
SMILES |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)NC(=O)OCC2=CC=CC=C2)O |
Sinónimos |
CBZ-NEURAMINIC ACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thieno[2,3-d]pyridazine dihydrochloride](/img/structure/B578890.png)
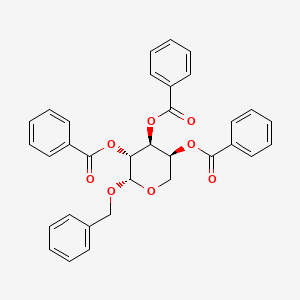
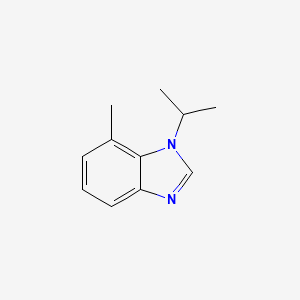
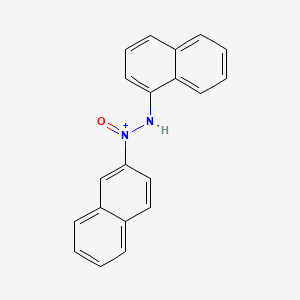
![1H,5H-Thiepino[3,4-D]carbazole](/img/structure/B578899.png)
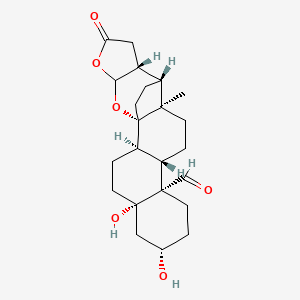
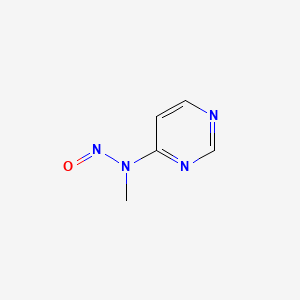
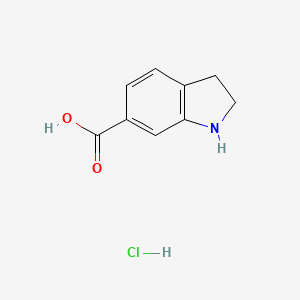
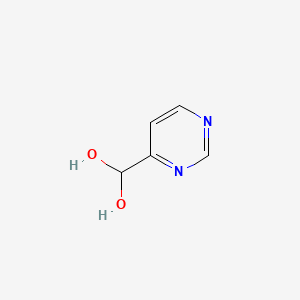
![[(2R,3R,4R,5R,6R)-5-acetamido-6-acetyloxy-3,4-dimethoxyoxan-2-yl]methyl acetate](/img/structure/B578907.png)
